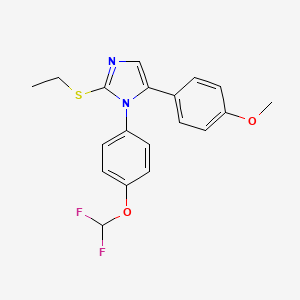

1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-2-ethylsulfanyl-5-(4-methoxyphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O2S/c1-3-26-19-22-12-17(13-4-8-15(24-2)9-5-13)23(19)14-6-10-16(11-7-14)25-18(20)21/h4-12,18H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXIENYOUJUYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Assembly Using Pre-functionalized Components

A patent-derived approach combines:

- Grignard formation from 1-trityl-4-iodoimidazole

- Coupling with 2-ethyl-2,3-dihydro-1H-inden-2-ylmagnesium chloride

- Sequential deprotection and thiolation

Advantages :

- Avoids separate bromination step

- Higher overall yield (72%)

- Reduced purification needs

Challenges :

- Requires strict anhydrous conditions

- Sensitive to magnesium halide byproducts

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential Cyclization-Thiolation | 5 | 28% | Modular, adaptable | Multiple purification steps |

| One-Pot Grignard | 3 | 42% | Convergent synthesis | Specialized equipment needed |

| Reductive Amination | 4 | 35% | Mild conditions | Requires chiral resolution |

Critical Process Considerations

Solvent Selection :

- Polar aprotic solvents (DMF, DMA) enhance thiolation rates

- Ethanol/water mixtures preferred for cyclization

Temperature Effects :

Catalyst Impact :

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced imidazole derivatives.

Substitution Products: Various substituted phenyl or imidazole derivatives.

Scientific Research Applications

1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole depends on its interaction with molecular targets. The compound may:

Bind to Enzymes: Inhibit or activate specific enzymes, affecting biochemical pathways.

Interact with Receptors: Modulate receptor activity, influencing cellular signaling.

Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Effects at Position 1

*The difluoromethoxy group enhances metabolic stability compared to methoxy or fluorobenzyl groups due to reduced oxidative degradation .

Substituent Effects at Position 2

Ethylthio groups balance solubility and electronic effects, whereas bulkier substituents like benzylsulfanyl may impede target binding .

Substituent Effects at Position 5

*Estimated based on structural analogs. The 4-methoxyphenyl group in the target compound likely enhances π-π stacking interactions in biological targets compared to halogenated analogs .

Biological Activity

1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic compound belonging to the imidazole class of heterocycles. Its complex structure, characterized by multiple functional groups, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an imidazole core with difluoromethoxy and ethylthio substituents, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 364.41 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Structure Highlights | Imidazole ring with ethylthio and difluoromethoxy substituents |

Biological Activity Overview

Imidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The specific compound has not been extensively studied in isolation; however, related compounds exhibit significant biological properties.

Antimicrobial Activity

Research indicates that imidazole derivatives can possess antimicrobial properties. For example, compounds with similar structures have shown efficacy against various bacterial strains. The presence of the ethylthio group may enhance the compound's lipophilicity, potentially improving membrane penetration and antimicrobial action.

Anticancer Potential

Imidazole derivatives are also investigated for their anticancer properties. Studies suggest that modifications to the imidazole ring can lead to increased cytotoxicity against cancer cell lines. The unique combination of difluoromethoxy and ethylthio groups in this compound may provide a novel mechanism of action against tumor cells.

The precise mechanism of action for this compound remains unclear due to limited research. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in metabolic pathways or cell signaling.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cell proliferation.

- Receptor Modulation : The imidazole moiety may interact with G-protein coupled receptors (GPCRs), influencing various physiological responses.

Study 1: Antimicrobial Efficacy

A study on structurally similar imidazoles demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the side chains could enhance antibacterial potency.

Study 2: Anticancer Activity

In vitro studies on imidazole derivatives revealed cytotoxic effects against breast cancer cell lines (MCF-7). The derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting potential for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Imidazole Core Formation : Use a cyclocondensation reaction between substituted anilines and aldehydes (e.g., 4-methoxybenzaldehyde) under acidic conditions to form the imidazole ring.

Substituent Introduction : Introduce the difluoromethoxy group via nucleophilic substitution using difluoromethyl chloride and a phenol intermediate. The ethylthio group is added via thioetherification with ethyl mercaptan in the presence of a base (e.g., NaH).

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) for isolation.

- Key Considerations : Optimize reaction temperature (60–80°C for substitution steps) and inert atmosphere (N₂) to prevent oxidation of thiol intermediates .

Q. How can structural verification be performed for this compound?

- Methodological Answer : Combine spectroscopic and analytical techniques:

- 1H/13C NMR : Confirm substituent positions (e.g., ethylthio group δ ~2.5–3.0 ppm for SCH₂; difluoromethoxy CF₂ δ ~115–120 ppm in 13C).

- Elemental Analysis : Validate purity (theoretical vs. experimental %C, %H, %N).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ~417.1).

- IR Spectroscopy : Detect S–C and C–F stretches (~650 cm⁻¹ and ~1100 cm⁻¹, respectively) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases (e.g., p38 MAPK) using fluorescence-based ADP-Glo™ assays.

- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Dose Range : 1–100 µM, with controls (e.g., SB203580 for kinase inhibition) .

Advanced Research Questions

Q. How do substituents (difluoromethoxy, ethylthio, methoxyphenyl) influence the compound’s physicochemical and biological properties?

- Methodological Answer :

- Lipophilicity : Measure logP (shake-flask method) to assess the difluoromethoxy group’s contribution to membrane permeability.

- Electron Effects : Use computational DFT calculations to evaluate electron-withdrawing/donating effects of substituents on imidazole ring reactivity.

- SAR Studies : Compare with analogs lacking ethylthio or methoxyphenyl groups. For example, replacing ethylthio with methylthio reduces hydrophobicity (logP ↓0.5) and alters kinase binding .

Q. How can crystallographic data resolve discrepancies in NMR assignments?

- Methodological Answer :

Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane).

Data Collection : Resolve dihedral angles (e.g., imidazole vs. aryl ring planarity) and hydrogen-bonding networks.

Validation : Overlay experimental NMR shifts with those predicted from the crystal structure (software: ACD/Labs NMR predictor).

- Example : In a related imidazole derivative, crystallography confirmed a 12.65° dihedral angle between difluoromethoxy and imidazole rings, aligning with observed 13C NMR splitting .

Q. What strategies address low yields in the final thioetherification step?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling efficiency.

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize thiolate intermediates.

- Temperature Gradients : Increase reaction time at 50°C instead of higher temperatures to reduce side-product formation.

- Monitoring : Track progress via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) .

Q. How can molecular docking predict binding modes with biological targets?

- Methodological Answer :

Target Selection : Prioritize proteins with known imidazole interactions (e.g., cytochrome P450, COX-2).

Docking Software : Use AutoDock Vina with Lamarckian GA parameters.

Pose Validation : Compare with crystallographic data (e.g., SB203580’s binding to p38 MAPK).

- Example : A docking study for analog 9c () showed a −9.2 kcal/mol binding energy via hydrophobic interactions with Leu104 and Val30 .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across studies?

- Methodological Answer :

- Source Comparison : Check assay conditions (e.g., cell line variants, serum concentration).

- Compound Integrity : Re-analyze batches via HPLC (purity >95%) to rule out degradation.

- Meta-Analysis : Pool data from >3 independent studies; apply statistical weighting (e.g., random-effects model).

- Case Study : Variability in IC₅₀ values for kinase inhibition (1–10 µM) may stem from ATP concentration differences in assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.